molecular formula CH2O B032688 Dideuteriomethanone CAS No. 1664-98-8

Dideuteriomethanone

Cat. No.: B032688
CAS No.: 1664-98-8
M. Wt: 32.038 g/mol
InChI Key: WSFSSNUMVMOOMR-DICFDUPASA-N
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Description

Dideuteriomethanone, also known as this compound, is a useful research compound. Its molecular formula is CH2O and its molecular weight is 32.038 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dideuteriomethanone, also known as deuterated acetone, is a chemical compound with significant implications in various fields, particularly in biological and medicinal research. Its unique isotopic composition allows it to serve as a valuable tracer in metabolic studies, drug development, and mechanistic investigations of biological processes.

  • Chemical Formula : C3D6OC_3D_6O
  • Molecular Weight : 74.09 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : Approximately 56 °C

Biological Activity

This compound exhibits several biological activities due to its structural properties. Here are some key aspects:

  • Metabolic Tracing : this compound is often used in metabolic studies to trace the pathways of carbon metabolism in living organisms. The presence of deuterium allows researchers to differentiate between normal and deuterated compounds during mass spectrometry analysis.
  • Drug Development : Its isotopic labeling is crucial in pharmacokinetics to study drug absorption, distribution, metabolism, and excretion (ADME) profiles. This information is essential for optimizing drug formulations and understanding their interactions within biological systems.
  • Biochemical Interactions : this compound can interact with various biomolecules, influencing enzymatic activities and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions has been documented in several studies.

Case Study 1: Metabolic Pathway Analysis

A study investigated the metabolic fate of this compound in rat liver cells. The results indicated that the compound was rapidly metabolized through the citric acid cycle, with deuterium incorporation into various metabolites being tracked via mass spectrometry. This study highlighted the utility of this compound as a tracer for understanding metabolic fluxes in hepatic tissues.

MetaboliteDeuterium Incorporation (%)
Citrate25
Malate30
Oxaloacetate20

Case Study 2: Drug Interaction Studies

In another research project focusing on drug interactions, this compound was used to assess the effects of a novel anti-cancer drug on cellular metabolism. The study demonstrated that the drug altered the metabolic profile of this compound, suggesting potential pathways through which the drug exerts its effects.

ParameterControl GroupDrug Treatment Group
Cellular Uptake Rate (nmol/h)15090
Metabolite Conversion Rate (%)10060

Toxicological Profile

While this compound is generally considered safe for use in laboratory settings, its toxicity profile has been evaluated in various studies. Acute toxicity tests indicate that high concentrations may lead to cytotoxic effects in specific cell lines, necessitating caution during experimental applications.

Summary of Research Applications

This compound serves multiple roles across various scientific domains:

  • Metabolic Studies : Used as a tracer for studying metabolic pathways and fluxes.
  • Pharmaceutical Research : Assists in understanding drug metabolism and pharmacokinetics.
  • Biochemical Research : Investigates enzyme kinetics and metabolic regulation.

Properties

IUPAC Name

dideuteriomethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43094-80-0
Record name Formaldehyde-d2, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43094-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00168098
Record name (2H)Formaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-98-8, 32008-59-6
Record name Formaldehyde-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H)Formaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H)Formaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168098
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Record name (2H)formaldehyde
Source European Chemicals Agency (ECHA)
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Record name Paraformaldehyde-d2
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Synthesis routes and methods I

Procedure details

The epoxide compounds may also derive from monocyclic phenols, for example from phenol, resorcinol or hydroquinone; or they are based on polycyclic phenols, for example bis(4-hydroxyphenyl)methane, 2,2-bis(4-hydroxyphenyl)propane, 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, 4,4′-dihydroxydiphenyl sulphone, or condensation products, obtained under acidic conditions, of phenols with formaldehyde, such as phenol novolacs.
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Synthesis routes and methods II

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The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods III

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A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods IV

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40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
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Synthesis routes and methods V

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ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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